molecular formula C14H12BrClN4 B6069544 2-N-(4-bromophenyl)quinazoline-2,4-diamine;hydrochloride

2-N-(4-bromophenyl)quinazoline-2,4-diamine;hydrochloride

Cat. No.: B6069544
M. Wt: 351.63 g/mol
InChI Key: LQJCYAACOAZFTA-UHFFFAOYSA-N
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Description

2-N-(4-bromophenyl)quinazoline-2,4-diamine;hydrochloride is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(4-bromophenyl)quinazoline-2,4-diamine;hydrochloride typically involves the reaction of 2,4-dichloroquinazoline with 4-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-N-(4-bromophenyl)quinazoline-2,4-diamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the quinazoline ring .

Scientific Research Applications

2-N-(4-bromophenyl)quinazoline-2,4-diamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-N-(4-bromophenyl)quinazoline-2,4-diamine;hydrochloride involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide

Uniqueness

2-N-(4-bromophenyl)quinazoline-2,4-diamine;hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine groups. This unique structure contributes to its distinct biological activities and reactivity compared to other quinazoline derivatives .

Properties

IUPAC Name

2-N-(4-bromophenyl)quinazoline-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4.ClH/c15-9-5-7-10(8-6-9)17-14-18-12-4-2-1-3-11(12)13(16)19-14;/h1-8H,(H3,16,17,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJCYAACOAZFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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